N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and 6-(trifluoromethyl)pyrimidin-4-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 3-bromobenzyl chloride undergoes nucleophilic substitution with 6-(trifluoromethyl)pyrimidin-4-amine, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrF3N3 |
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Molecular Weight |
332.12 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H9BrF3N3/c13-9-3-1-2-8(4-9)6-17-11-5-10(12(14,15)16)18-7-19-11/h1-5,7H,6H2,(H,17,18,19) |
InChI Key |
WYSOGQHGZMZFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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